Silane, (4-bromo-1-butynyl)trimethyl-

描述

BenchChem offers high-quality Silane, (4-bromo-1-butynyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-bromo-1-butynyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

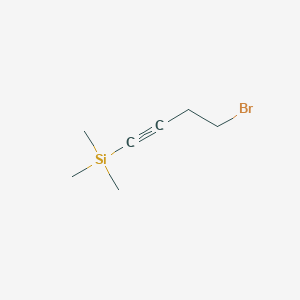

Structure

3D Structure

属性

IUPAC Name |

4-bromobut-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYRONUSKGWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349041 | |

| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69361-41-7 | |

| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromobut-1-yn-1-yl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Organosilicon Compounds in Modern Chemical Transformations

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. researchgate.netwikipedia.org Their widespread application stems from a unique combination of chemical properties that differentiate them from their purely organic counterparts. wikipedia.orgencyclopedia.pub Silicon's lower electronegativity compared to carbon and its high affinity for oxygen and halogens are fundamental to its utility. rsc.org

One of the most prominent roles of organosilicon compounds is as protecting groups, particularly for hydroxyl functionalities. rsc.org The trimethylsilyl (B98337) (TMS) group, for instance, can be readily introduced and subsequently removed under specific conditions, safeguarding sensitive alcohols during multi-step syntheses. rsc.org Beyond this protective role, the formation of exceptionally strong silicon-oxygen bonds, with a bond energy significantly higher than that of a typical carbon-oxygen single bond (809 kJ/mol vs. 538 kJ/mol), serves as a powerful thermodynamic driving force for a variety of reactions, including the Peterson olefination and the Brook rearrangement. encyclopedia.pub

Furthermore, organosilicon compounds are crucial synthetic intermediates. lkouniv.ac.in The ability of silicon to stabilize adjacent carbocations, known as the β-silicon effect, has profound implications for reaction pathways and stereochemical control. encyclopedia.pub Chlorosilanes, such as trimethylsilyl chloride, are widely used as silylating agents, enabling a vast array of chemical transformations. encyclopedia.publkouniv.ac.in The relative weakness of the silicon-carbon bond compared to the carbon-carbon bond allows for its selective cleavage, providing a strategic disconnection point in retrosynthetic analysis. This unique reactivity profile has cemented the role of organosilicon compounds as vital components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

The Strategic Importance of Bromoalkyne Moieties in Complex Molecule Construction

Bromoalkynes, alkynes bearing a bromine atom, are highly valuable and versatile building blocks in organic synthesis. The presence of the bromine atom, a good leaving group, on the sp-hybridized carbon atom imparts unique reactivity, making them key precursors for a wide range of molecular transformations. nih.gov Their utility is central to the construction of complex natural products, pharmaceuticals, and functional materials. acs.org

The strategic importance of bromoalkynes lies in their ability to participate in a plethora of coupling reactions. They are particularly effective partners in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. acs.org These reactions allow for the facile formation of carbon-carbon bonds, enabling the connection of the alkyne unit to various other organic fragments, thereby rapidly building molecular complexity. researchgate.net For instance, the Sonogashira coupling of a bromoalkyne with a terminal alkyne provides a direct route to unsymmetrical diynes, which are important structural motifs. acs.org

Beyond cross-coupling reactions, bromoalkynes are precursors to other important functional groups. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different atoms and functional groups at the terminal position of the alkyne. Moreover, bromoalkynes are valuable participants in cycloaddition reactions, including [2+2] and [4+2] cycloadditions, leading to the formation of cyclic and polycyclic systems. acs.orgacs.org This diverse reactivity makes the bromoalkyne moiety a powerful tool for chemists to design and execute efficient and convergent synthetic routes towards complex target molecules. rsc.org

An Overview of Silane, 4 Bromo 1 Butynyl Trimethyl As a Versatile Synthetic Intermediate

Direct Synthesis Approaches to (4-bromo-1-butynyl)trimethylsilane

Direct synthesis methods offer a streamlined pathway to the target compound, typically involving a single key transformation to install either the silyl (B83357) group or the bromo functionality onto a pre-existing backbone.

Silylation of Halogenated Alkynes

The most common and direct route to Silane, (4-bromo-1-butynyl)trimethyl- involves the silylation of a halogenated alkyne. This method leverages the acidity of the terminal alkyne proton. The reaction proceeds by deprotonating 4-bromo-1-butyne (B1278893) with a strong base to form an acetylide anion, which then acts as a nucleophile, attacking a trimethylsilyl halide, typically trimethylsilyl chloride.

This approach is favored for its straightforward nature and generally good yields. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions, such as elimination of HBr or substitution at the bromine-bearing carbon.

Table 1: Typical Reaction Conditions for Silylation of 4-bromo-1-butyne

| Parameter | Typical Conditions |

|---|---|

| Reactants | 4-bromo-1-butyne, Trimethylsilyl chloride |

| Base | Strong bases like Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) |

| Solvent | Anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | Typically 2–6 hours |

| Stoichiometry | Equimolar amounts or a slight excess of the base |

The trimethylsilyl group in the final product serves to protect the alkyne moiety, enhancing its stability and allowing for selective reactions at the bromo-substituted position.

Halogenation of Silylated Alkyne Precursors

An alternative direct approach involves the halogenation of a silylated alkyne that already contains the required carbon skeleton. A common precursor for this strategy is 4-(trimethylsilyl)-3-butyn-1-ol. The hydroxyl group of this precursor can be converted to a bromide using standard halogenating agents.

A documented procedure involves dissolving 4-(trimethylsilyl)-3-butyn-1-ol in diethyl ether with a small amount of pyridine, followed by the slow addition of phosphorus tribromide (PBr₃). prepchem.com The mixture is then heated under reflux to drive the reaction to completion. prepchem.com This method effectively transforms the alcohol into the desired bromoalkynylsilane. prepchem.com Similarly, N-bromosuccinimide (NBS) can be used for the bromination of certain silyl-substituted acetylenes. nih.gov

The general reaction of alkynes with halogens like Br₂ or Cl₂ typically proceeds through a bridged halonium ion intermediate, leading to trans-dihaloalkene products. masterorganicchemistry.com However, for synthesizing the target compound, the goal is substitution rather than addition across the triple bond.

Precursor Synthesis and Functionalization Pathways for (4-bromo-1-butynyl)trimethylsilane

These multi-step pathways involve the separate preparation of key building blocks which are then combined to form the final product. This offers greater flexibility and control over the introduction of functional groups.

Preparation of 4-Bromo-1-butyne Derivatives

4-Bromo-1-butyne is a crucial precursor for the silylation method described in section 2.1.1. chemicalbook.comsigmaaldrich.comtcichemicals.comscbt.com Its synthesis is typically achieved from 3-butyn-1-ol (B147353). A common laboratory preparation involves the reaction of 3-butyn-1-ol with phosphorus tribromide in anhydrous ether at 0°C. chemicalbook.com After the addition is complete, the reaction mixture is carefully poured onto ice, and the product is extracted and purified by distillation. chemicalbook.com

Table 2: Synthesis of 4-Bromo-1-butyne from 3-Butyn-1-ol

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

The stability of bromo-alkane derivatives can be a concern; for instance, 4-bromo-1-butanol (B1194514) is known to be unstable during preparation and storage. semanticscholar.org This highlights the importance of using the prepared 4-bromo-1-butyne promptly or storing it under appropriate conditions to prevent degradation.

Synthesis of Trimethylsilylacetylene (B32187) Building Blocks

Trimethylsilylacetylene is a versatile and fundamental building block in organosilicon chemistry. orgsyn.orgchemicalbook.com It can be used in coupling reactions to construct more complex alkynylsilanes. The most prevalent synthesis method involves the reaction of an acetylene (B1199291) metal derivative with trimethylchlorosilane. orgsyn.orggoogle.com

Specifically, acetylene is deprotonated using a Grignard reagent, such as ethynylmagnesium bromide or ethynylmagnesium chloride, to form an acetylide. orgsyn.orgwikipedia.org This acetylide then reacts with trimethylsilyl chloride. chemicalbook.comwikipedia.org The use of ethynylmagnesium chloride, prepared from 1-chlorobutane (B31608) and acetylene, is often preferred as it can lead to more reliable results compared to the bromide equivalent. orgsyn.org The resulting trimethylsilylacetylene is a liquid that can be purified by distillation. orgsyn.orgwikipedia.org

Industrial processes may seek to avoid the use of gaseous acetylene due to explosion risks. google.com Alternative routes, such as the dehydrohalogenation of 1-bromotrimethylsilylene, have been developed. google.com

Advanced Synthetic Strategies for Organosilyl Alkynes

Modern synthetic chemistry has introduced several advanced strategies for the formation of C(sp)-Si bonds, offering milder conditions, higher efficiency, and broader substrate scope. These methods could be adapted for the synthesis of (4-bromo-1-butynyl)trimethylsilane and its analogs.

Metal-Catalyzed Silylation: Recent advancements include the use of catalysts to facilitate the direct silylation of terminal alkynes. A protocol using NaOH or KOH as a catalyst enables the cross-dehydrogenative C-H bond functionalization of alkynes with hydrosilanes. organic-chemistry.org Another method employs zinc halides to mediate the direct silylation of terminal alkynes with aminosilanes, which tolerates base-sensitive functional groups. organic-chemistry.org

Visible-Light Mediated Synthesis: Photocatalysis offers a green and efficient alternative. The synthesis of alkynylsilanes from alkynes and silanes can be achieved under visible-light irradiation using a copper(I) chloride precatalyst. organic-chemistry.org

Metal-Free Silylation: To avoid metal contamination, metal-free protocols have been developed. One such method uses a quaternary ammonium (B1175870) pivalate (B1233124) to catalyze the C-silylation of terminal alkynes with N,O-bis(silyl)acetamides under mild conditions. organic-chemistry.org

Hydrosilylation: The addition of a Si-H bond across a carbon-carbon triple bond, known as hydrosilylation, is a powerful method for synthesizing vinylsilanes and can be a step in more complex transformations. organic-chemistry.org Pincer iron complexes have been shown to be efficient catalysts for the anti-Markovnikov hydrosilylation of alkenes, and similar principles can apply to alkynes. organic-chemistry.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction, has been used to incorporate diverse structural units, including organosilanes and alkynes, into a single framework, demonstrating the utility of functionalized alkynylsilanes in constructing complex molecules. rsc.org

These advanced strategies expand the toolbox for chemists, providing innovative pathways to organosilyl alkynes with potentially higher yields, better selectivity, and improved functional group tolerance compared to traditional methods.

Environmentally Benign Protocols for Trimethylsilyl-Substituted Alkynes

Traditional methods for the synthesis of alkynylsilanes often involve the use of strong bases like organolithium or Grignard reagents and stoichiometric amounts of hazardous reagents. In contrast, modern approaches are increasingly focused on catalytic and more sustainable alternatives.

One notable advancement is the development of metal-free catalytic systems for the silylation of terminal alkynes. For instance, a carboxylate-catalyzed, metal-free C-silylation of terminal alkynes has been reported, utilizing a quaternary ammonium pivalate as the catalyst and commercially available N,O-bis(silyl)acetamides as the silylating agents. orgsyn.orgnih.govnih.gov This method proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. orgsyn.orgnih.govnih.gov

Another green approach involves the use of recyclable catalysts. For example, nano-silver particles supported on graphitic carbon nitride (g-C3N4) have been shown to be a highly efficient and recyclable catalyst system for the halogenation of terminal alkynes, including bromination. nih.gov This system offers the advantage of easy catalyst recovery and reuse, contributing to a more sustainable process. nih.gov

Furthermore, one-pot synthetic strategies are being explored to increase efficiency and reduce waste by minimizing intermediate purification steps. The direct synthesis of Silane, (4-bromo-1-butynyl)trimethyl- can be envisioned through a one-pot reaction involving the silylation of a suitable precursor followed by bromination. While specific green one-pot syntheses for this exact compound are not extensively documented in publicly available literature, the principles of green chemistry guide the development of such pathways. For example, a one-pot synthesis of alkyl alkynyl selenides has been developed using polyethylene (B3416737) glycol (PEG) 200 as a sustainable solvent under an oxygen atmosphere, showcasing the potential for similar strategies in silane synthesis.

The conversion of alkynols to the corresponding brominated alkynylsilanes represents a key transformation. A conventional method for the synthesis of Silane, (4-bromo-1-butynyl)trimethyl- involves the treatment of 4-trimethylsilyl-3-butyn-1-ol with phosphorus tribromide. prepchem.com While effective, this method utilizes a hazardous reagent. Greener alternatives for the bromination of alcohols are actively being sought, including the use of bromide-bromate salts which generate only aqueous sodium chloride as a byproduct.

Flow chemistry is another emerging technology that offers significant advantages for the safe and efficient synthesis of chemical compounds, including potentially hazardous reactions. youtube.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved safety, and reduced waste generation. The application of flow chemistry to the synthesis of haloalkynylsilanes holds promise for developing more sustainable manufacturing processes. youtube.com

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a significant step towards greener synthesis. These techniques can lead to reduced waste, lower energy consumption, and sometimes different reactivity compared to solution-phase reactions. The mechanochemical synthesis of alkoxysilanes has been demonstrated, suggesting the potential for applying this solvent-free approach to the synthesis of alkynylsilanes and their halogenated derivatives.

While specific, documented environmentally benign protocols for the direct synthesis of Silane, (4-bromo-1-butynyl)trimethyl- are still emerging, the application of the green chemistry principles and methodologies described above to the synthesis of this and analogous bromoalkynylsilanes is a promising and actively researched area. The following table summarizes some of the key findings from the literature regarding the synthesis of trimethylsilyl-substituted alkynes and related compounds under more environmentally friendly conditions.

Table 1: Environmentally Benign Protocols for Trimethylsilyl-Substituted Alkynes and Related Reactions

| Product Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Green Aspects | Reference |

| Trimethylsilyl-substituted alkynes | Terminal Alkyne, N,O-bis(trimethylsilyl)acetamide | Tetramethylammonium pivalate | Acetonitrile | 0 to RT | up to 99 | Metal-free catalyst, mild conditions | orgsyn.orgnih.govnih.gov |

| 1-Bromoalkynes | Terminal Alkyne, N-Bromosuccinimide | Nano-Ag/g-C3N4 | Dichloromethane | 40 | up to 95 | Recyclable catalyst | nih.gov |

| Silane, (4-bromo-1-butynyl)trimethyl- | 4-Trimethylsilyl-3-butyn-1-ol, Phosphorus tribromide | Pyridine (catalytic) | Diethyl ether | Reflux | 68 | Conventional method for comparison | prepchem.com |

| Alkyl alkynyl selenides | Alkyl halide, KSeCN, Terminal alkyne | t-BuOK | PEG 200 | Not specified | 56-85 | Sustainable solvent, one-pot | |

| Tetraalkoxysilanes | Silicon, Alcohol | Copper-based catalyst | Solvent-free | 100-250 | up to 98 (selectivity) | Mechanochemical, solvent-free |

Halogen-Based Reactivity: Nucleophilic Substitution Reactions

The primary reactivity associated with the terminal bromine atom in (4-bromo-1-butynyl)trimethylsilane involves its displacement by various nucleophiles. The carbon-bromine bond in this compound is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by electron-rich species. wikipedia.org This classic nucleophilic substitution reactivity makes the compound a valuable four-carbon building block for introducing a trimethylsilyl-protected butynyl group into a wide range of molecular architectures.

The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the primary carbon bearing the bromide, leading to inversion of configuration, although this is not stereochemically relevant for this acyclic substrate. organic-chemistry.org The efficiency of these substitution reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. A variety of nucleophiles, including alkoxides, thiolates, amines, and azide (B81097) ions, can be used to displace the bromide, thereby forming new carbon-heteroatom bonds. wikipedia.org The trimethylsilyl group is generally stable under these conditions and serves to protect the alkyne terminus from participating in unwanted side reactions. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Azide (N3-) | -N3 | Azidoalkyne |

| Cyanide (CN-) | -C≡N | Alkynyl Nitrile |

| Hydroxide (OH-) | -OH | Alkynyl Alcohol |

| Alkoxide (RO-) | -OR | Alkynyl Ether |

| Thiolate (RS-) | -SR | Alkynyl Sulfide |

Alkyne-Based Reactivity: Addition and Cycloaddition Processes

The carbon-carbon triple bond in (4-bromo-1-butynyl)trimethylsilane is a site of high electron density, making it amenable to various addition and cycloaddition reactions. The presence of the trimethylsilyl group influences the regioselectivity of these transformations and also allows for its participation as a "masked" terminal alkyne.

A significant class of reactions involving the alkyne moiety is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. organic-chemistry.orgnih.gov In these reactions, the silylalkyne acts as the "dipolarophile," reacting with a 1,3-dipole such as an azide or a nitrile oxide to form a five-membered heterocyclic ring. nih.gov For instance, the copper-catalyzed reaction with an organic azide (a "click reaction") would yield a 1,2,3-triazole, while reaction with a nitrile oxide would produce an isoxazole. nih.govwikipedia.org These cycloaddition reactions are highly valued in medicinal chemistry and materials science for their reliability and modularity.

The alkyne can also undergo addition reactions such as hydrosilylation, where a hydrosilane adds across the triple bond, typically in the presence of a platinum catalyst, to yield a vinylsilane. researchgate.net The regioselectivity of this addition is influenced by the catalyst and the substituents on both the alkyne and the hydrosilane. Furthermore, while less common for silyl-protected alkynes, Diels-Alder reactions, where the alkyne acts as a dienophile in a [4+2] cycloaddition with a conjugated diene, could potentially be employed to construct substituted cyclohexadiene rings. researchgate.netresearchgate.net

Table 2: Alkyne-Based Addition and Cycloaddition Reactions

| Reaction Type | Reactant | Resulting Structure |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Organic Azide (R-N3) | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole |

| Hydrosilylation | Hydrosilane (R3Si-H) | Vinylsilane |

Organosilane-Based Reactivity: Silyl Group Manipulations and Desilylation

The trimethylsilyl (TMS) group in (4-bromo-1-butynyl)trimethylsilane serves primarily as a protecting group for the terminal alkyne. researchgate.net Its chemical inertness under many reaction conditions allows for transformations at the bromo-substituted end of the molecule without affecting the alkyne. nih.gov However, the C-Si bond can be selectively cleaved when desired, a process known as desilylation or deprotection.

This cleavage unmasks the terminal alkyne (C-H), which can then participate in reactions characteristic of terminal alkynes, most notably coupling reactions like the Sonogashira reaction. The most common method for removing the TMS group is through treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high affinity of silicon for fluoride drives the reaction, forming a stable Si-F bond and liberating the acetylide anion, which is then protonated by a suitable source (e.g., water or alcohol) to yield the terminal alkyne, 4-bromo-1-butyne.

Alternatively, protodesilylation can be achieved under milder basic conditions, for example, using potassium carbonate in methanol. organic-chemistry.org The choice of desilylation reagent can be tuned to be compatible with other functional groups present in the molecule. This ability to install the TMS group for protection and then remove it cleanly is a cornerstone of its utility in multi-step organic synthesis.

Table 3: Common Desilylation Methods for Trimethylsilylalkynes

| Reagent | Condition Type | Key Byproduct |

|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | Fluoride-mediated | (CH3)3Si-F |

| Potassium Carbonate (K2CO3) in Methanol (MeOH) | Base-mediated | (CH3)3Si-OCH3 |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) | Acid-mediated | (CH3)3Si-OH / ((CH3)3Si)2O |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving (4-bromo-1-butynyl)trimethylsilane

(4-bromo-1-butynyl)trimethylsilane is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The presence of both a C(sp3)-Br bond and a protected alkyne allows for its strategic use as either the electrophilic or nucleophilic partner, depending on the reaction sequence.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are preeminent in cross-coupling chemistry, and (4-bromo-1-butynyl)trimethylsilane can participate in several key palladium-catalyzed transformations.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While (4-bromo-1-butynyl)trimethylsilane itself does not have the requisite terminal C-H bond, it is a direct precursor to the necessary substrate. A typical synthetic sequence involves the desilylation of (4-bromo-1-butynyl)trimethylsilane to generate 4-bromo-1-butyne in situ or in a separate step. This terminal alkyne can then be coupled with a variety of aryl or vinyl halides (e.g., iodobenzene, bromobenzene, or vinyl bromide) under Sonogashira conditions to form a new C(sp)-C(sp2) bond. wikipedia.org This two-step process effectively allows the (4-bromo-1-butynyl)trimethylsilane to act as a nucleophilic partner after deprotection.

Conversely, the C-Br bond of the molecule can react as the electrophilic partner in a Sonogashira coupling with a different terminal alkyne. This approach, however, is less common as the reactivity of primary alkyl bromides in Sonogashira couplings can be sluggish compared to aryl or vinyl halides.

Table 4: Sonogashira-Type Coupling Strategy

| Role of (4-bromo-1-butynyl)trimethylsilane | Initial Step | Coupling Partner | Product Type |

|---|---|---|---|

| Nucleophile Precursor | Desilylation to form 4-bromo-1-butyne | Aryl/Vinyl Halide (Ar-X / R-CH=CH-X) | Aryl/Vinyl-substituted butyne |

The C(sp3)-Br bond in (4-bromo-1-butynyl)trimethylsilane can participate in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve converting one of the coupling partners into an organometallic nucleophile. For instance, in a Kumada-type coupling, an activated alkyl Grignard reagent (R-MgBr) can be coupled with the bromo-functionalized silane in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

Similarly, in a Stille coupling, an organostannane (R-SnBu3) serves as the nucleophilic partner, while in a Negishi coupling, an organozinc reagent (R-ZnCl) is used. organic-chemistry.orgwikipedia.orgnih.gov These reactions provide a powerful means to attach various alkyl groups to the four-carbon chain of the starting material. The choice of coupling reaction often depends on the functional group tolerance and the availability of the organometallic precursor. The trimethylsilyl group generally remains intact during these transformations, preserving the alkyne functionality for subsequent synthetic steps.

Table 5: Palladium-Catalyzed Cross-Coupling of the C-Br Bond

| Named Reaction | Nucleophilic Reagent Type | Example Reagent | Catalyst System |

|---|---|---|---|

| Kumada Coupling | Organomagnesium | Alkyl Grignard (R-MgBr) | Pd or Ni |

| Stille Coupling | Organotin | Alkylstannane (R-SnBu3) | Pd |

| Negishi Coupling | Organozinc | Alkylzinc Halide (R-ZnX) | Pd or Ni |

| Suzuki Coupling | Organoboron | Alkylboronic Acid (R-B(OH)2) | Pd |

Copper-Catalyzed Coupling Reactions

Copper catalysis offers a versatile platform for the functionalization of Silane, (4-bromo-1-butynyl)trimethyl-. The presence of the bromoalkynyl moiety allows for its participation in several key copper-mediated transformations, leading to the formation of new carbon-carbon bonds.

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-bromoalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.org The generally accepted mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the diyne product. rsc.org

While this reaction is broadly applicable, studies have indicated that the nature of the substituent on the alkyne can significantly influence the reaction's success. Specifically, research has shown that while bulky trialkylsilyl groups (such as triethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl) on the acetylene can lead to high yields of the coupled product, the use of a trimethylsilyl (TMS) group, as present in Silane, (4-bromo-1-butynyl)trimethyl-, may not be favorable for this transformation, potentially leading to no product formation. rsc.org This limitation is an important consideration when designing synthetic routes utilizing this specific silyl-protected bromoalkyne.

Table 1: Generality of Silyl Group in Cadiot-Chodkiewicz Coupling

| Silyl Group Protection | Outcome of Coupling | Reference |

| Triethylsilyl (TES) | High Yield | beilstein-journals.org |

| tert-Butyldimethylsilyl (TBS) | High Yield | beilstein-journals.org |

| Triisopropylsilyl (TIPS) | High Yield | beilstein-journals.org |

| Trimethylsilyl (TMS) | No Coupling Product | rsc.org |

Copper-catalyzed cross-dehydrocoupling reactions represent a valuable method for the formation of Si-N, Si-O, and Si-C bonds. These reactions typically involve the coupling of a hydrosilane with a compound containing an active hydrogen, such as an amine, alcohol, or terminal alkyne, with the liberation of dihydrogen gas. Copper(I) chloride has been reported as an effective catalyst for the cross-dehydrocoupling of silanes with both amines and ethynyl (B1212043) compounds. cdnsciencepub.comresearchgate.net

A significant application of copper catalysis in conjunction with haloalkynes is the functionalization of benzyne (B1209423) intermediates. Research has demonstrated that unsymmetrical benzynes, generated in situ via a hexadehydro-Diels-Alder (HDDA) reaction, can be efficiently trapped by copper-alkynyl species. researchgate.netresearchgate.net

In the context of bromoalkynylation , 1-bromoalkynes can react with benzynes in the presence of a copper(I) catalyst to yield bromoalkynylated aromatic products. researchgate.netresearchgate.net The reaction is proposed to proceed through the initial formation of an aryl copper(I) species from the benzyne, which then reacts with the bromoalkyne. researchgate.net

Conversely, hydroalkynylation of benzynes can be achieved using terminal alkynes in the presence of a copper(I) catalyst. This process also furnishes alkynylated arenes. researchgate.netresearchgate.net An interesting aspect of these two reactions is their complementary regioselectivity when using unsymmetrical benzynes. In bromoalkynylation, the bromine atom tends to add to the more electrophilic carbon of the benzyne, whereas in hydroalkynylation, the alkyne carbon attaches to this same electrophilic carbon. researchgate.net

While these studies establish the general reactivity of bromoalkynes in copper-catalyzed reactions with benzynes, specific examples employing Silane, (4-bromo-1-butynyl)trimethyl- as the bromoalkyne source were not detailed in the reviewed literature. The principles of this reactivity, however, suggest its potential as a partner in such transformations.

Table 2: Complementary Regioselectivity in the Functionalization of Unsymmetrical Benzynes

| Reaction Type | Reagent | Position of Alkyne in Product | Reference |

| Bromoalkynylation | 1-Bromoalkyne | Bromide on more electrophilic carbon | researchgate.net |

| Hydroalkynylation | Terminal Alkyne | Alkyne on more electrophilic carbon | researchgate.net |

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. The unique Lewis acidity of gold catalysts enables a range of transformations under mild conditions.

A recent breakthrough has demonstrated the utility of Silane, (4-bromo-1-butynyl)trimethyl- in the gold-catalyzed, light-induced alkylation of peptides. rsc.org This method allows for the selective modification of peptide backbones at the α-C(sp³)–H position of glycine (B1666218) residues using unactivated alkyl bromides. rsc.org

The reaction proceeds via a radical-radical coupling mechanism, initiated by a photoexcited multinuclear gold catalyst. rsc.org This strategy exhibits excellent functional group tolerance and chemo- and regioselectivity, making it a valuable tool for the late-stage functionalization of complex peptides. rsc.org The use of Silane, (4-bromo-1-butynyl)trimethyl- as the alkylating agent introduces a versatile alkynyl handle into the peptide structure, which can be further modified using click chemistry or other alkyne-based transformations. rsc.org

Table 3: Gold-Catalyzed Alkylation of a Glycine-Containing Peptide with Silane, (4-bromo-1-butynyl)trimethyl-

| Peptide Substrate | Alkylating Agent | Catalyst | Conditions | Product | Reference |

| N-PMP Gly-Leu-Gly ester | Silane, (4-bromo-1-butynyl)trimethyl- | Trinuclear Gold Complex | LED irradiation, Room Temp. | α-Alkylated Peptide | rsc.org |

Gold-catalyzed formal [3+2] cycloadditions are a powerful strategy for the construction of five-membered rings. These reactions often involve the activation of an alkyne by a gold catalyst, followed by reaction with a three-atom component. A variety of substrates, including ynamides reacting with 2H-azirines or isoxazoles, have been shown to participate in these transformations to yield highly substituted pyrroles. nih.gov

More recent developments have expanded the scope to include the reaction of alkynes with amino but/pent-2-enoate derivatives to furnish functionalized 2,3-dihydropyrroles. rsc.org The proposed mechanism involves an initial gold-catalyzed hydroamination of the alkyne to form an enamine intermediate, which then undergoes an intramolecular Michael addition to construct the pyrrolidine (B122466) ring. rsc.org

While the general utility of alkynes in gold-catalyzed formal [3+2] cycloadditions is well-established, specific examples utilizing Silane, (4-bromo-1-butynyl)trimethyl- as the alkyne component have not been reported in the surveyed literature. The electronic and steric properties of the trimethylsilyl group, as well as the presence of the bromoalkyl chain, could influence its reactivity in such cycloadditions. Further investigation is required to explore the potential of this specific silane in gold-catalyzed cycloaddition methodologies for the synthesis of heterocyclic systems.

Rhodium-Catalyzed Alkynylation Reactions

Rhodium catalysis provides a powerful platform for the utilization of Silane, (4-bromo-1-butynyl)trimethyl- in C-H activation and subsequent functionalization of aromatic systems. These methods are particularly valuable for the synthesis of complex heterocyclic structures from simple precursors.

Direct C-H Bond Alkynylation of Aryl Sulfonamides

The direct ortho-C–H alkynylation of aryl sulfonamides represents a highly efficient and atom-economical method for introducing alkynyl moieties onto an aromatic ring. Research has demonstrated that rhodium complexes can effectively catalyze the coupling of N-acyl-substituted aryl sulfonamides with silylated bromoalkynes. In a representative system, a rhodium catalyst, such as [(Cp*RhCl₂)₂], is employed to activate the C-H bond at the ortho position of the sulfonamide, which is directed by the N-acyl group.

While bulky silyl groups like triisopropylsilyl (TIPS) on the bromoalkyne tend to yield the simple ortho-alkynylated product, the use of smaller silyl groups, such as the trimethylsilyl (TMS) group present in Silane, (4-bromo-1-butynyl)trimethyl-, often leads to further transformation. rsc.org This initial C-H alkynylation step is crucial as it sets the stage for subsequent intramolecular reactions. The reaction typically proceeds under mild conditions and exhibits tolerance to a range of functional groups on the aryl sulfonamide. rsc.org

Intramolecular Cyclization Cascades for Benzosultam Synthesis

A significant application of the rhodium-catalyzed alkynylation of aryl sulfonamides with reagents like Silane, (4-bromo-1-butynyl)trimethyl- is the synthesis of benzosultams. Following the initial ortho-alkynylation, the resulting intermediate can undergo a spontaneous intramolecular cyclization cascade. rsc.org The presence of the trimethylsilyl group is key to this transformation; it facilitates the cyclization process, which culminates in the formation of a stable, six-membered benzosultam ring structure.

| Entry | Aryl Sulfonamide Substrate | Bromoalkyne | Catalyst System | Product Type | Yield (%) | Ref |

| 1 | N-Tosylacetamide | (Bromoethynyl)triisopropylsilane | [(CpRhCl₂)₂], AgSbF₆ | Ortho-alkynylated sulfonamide | 91 | rsc.org |

| 2 | N-Tosylacetamide | (Bromoethynyl)trimethylsilane | [(CpRhCl₂)₂], AgSbF₆ | Benzosultam | 82 | rsc.org |

| 3 | N-(4-Methyl-tosyl)acetamide | (Bromoethynyl)trimethylsilane | [(CpRhCl₂)₂], AgSbF₆ | Benzosultam | 85 | rsc.org |

| 4 | N-(4-Methoxy-tosyl)acetamide | (Bromoethynyl)trimethylsilane | [(CpRhCl₂)₂], AgSbF₆ | Benzosultam | 75 | rsc.org |

Iron-Catalyzed Cross-Coupling Systems

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts like palladium for cross-coupling reactions. Iron-catalyzed systems have been developed for the coupling of bromoalkynes, including structures similar to Silane, (4-bromo-1-butynyl)trimethyl-, with various organometallic nucleophiles. A common example is the Kumada-type coupling, which involves the reaction of an organomagnesium (Grignard) reagent with an organic halide.

In a typical procedure, an iron salt such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) is used as the catalyst. The reaction couples the alkynyl bromide with an alkyl or aryl Grignard reagent. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or specific ligands can be crucial for achieving high efficiency and selectivity. nih.govprinceton.edu These reactions provide a direct method for forming C(sp)-C(sp³) or C(sp)-C(sp²) bonds, enabling the synthesis of a wide array of substituted alkynes. The mechanism is believed to involve low-valent iron species and proceeds through oxidative addition, transmetalation, and reductive elimination steps, although radical pathways have also been proposed. nih.govmdpi.com

Radical Reactions and Organosilylzinc Reagent Chemistry

Beyond metal-catalyzed cross-couplings, the reactivity of Silane, (4-bromo-1-butynyl)trimethyl- can be harnessed through radical pathways and by converting it into other valuable organometallic reagents.

Anti-Selective Carbosilylation and Hydroalkylation Pathways

While specific protocols for the anti-selective carbosilylation or hydroalkylation of Silane, (4-bromo-1-butynyl)trimethyl- are not extensively documented, the general principles of radical chemistry suggest such transformations are feasible. A hypothetical anti-carbosilylation would involve the addition of a carbon-centered radical and a silyl radical across the alkyne in a stereoselective manner. Similarly, a radical-mediated hydroalkylation would install an alkyl group and a hydrogen atom with anti-stereochemistry. Such pathways, often initiated by radical initiators or photoredox catalysis, would lead to the formation of highly substituted and stereodefined vinylsilanes. nih.govnih.gov

Allylation and Conjugate 1,4-Addition Reactions

The bromine atom in Silane, (4-bromo-1-butynyl)trimethyl- allows for its conversion into more reactive organometallic species, such as organozinc reagents. Treatment of the bromoalkyne with activated zinc metal (e.g., Rieke zinc) or via transmetalation from an organolithium intermediate would generate the corresponding alkynylzinc halide. This silylated organozinc reagent is a versatile nucleophile.

Oxidative and Reductive Transformations of Silane, (4-bromo-1-butynyl)trimethyl-

The presence of both a carbon-bromine bond and a carbon-carbon triple bond in Silane, (4-bromo-1-butynyl)trimethyl- allows for selective oxidative and reductive transformations at these functional groups. The trimethylsilyl group plays a crucial role in these reactions, often influencing reactivity and selectivity.

While specific, documented examples of oxidative and reductive transformations directly on Silane, (4-bromo-1-butynyl)trimethyl- are not extensively reported in publicly available literature, the reactivity of its constituent functional groups allows for predictions of its chemical behavior based on well-established transformations of similar bromoalkynes and alkynylsilanes.

Potential Oxidative Transformations:

Oxidation of Silane, (4-bromo-1-butynyl)trimethyl- could theoretically target either the alkyne or the carbon-bromine bond.

Oxidation of the Alkyne: Strong oxidizing agents could potentially cleave the carbon-carbon triple bond. Milder oxidation, for instance with reagents like osmium tetroxide followed by an oxidative workup, could lead to the formation of a diketone. Epoxidation of the alkyne with a peroxide, such as m-chloroperoxybenzoic acid (m-CPBA), could yield an unstable oxirene (B85696) intermediate, which might undergo further rearrangement or reaction.

Oxidation at the Carbon-Bromine Bond: Oxidation at the carbon bearing the bromine atom could potentially lead to the formation of an acyl bromide, although this would require harsh conditions and may compete with reactions at the alkyne.

Potential Reductive Transformations:

Reductive transformations of Silane, (4-bromo-1-butynyl)trimethyl- are more commonly explored, primarily focusing on the reduction of the carbon-bromine bond or the alkyne.

Reduction of the Carbon-Bromine Bond: The bromine atom can be removed through various reductive methods. Catalytic hydrogenation, using a palladium catalyst on carbon (Pd/C) with hydrogen gas, would likely reduce both the carbon-bromine bond and the alkyne. More selective reduction of the C-Br bond can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This type of transformation would yield trimethyl(but-1-yn-1-yl)silane .

Reduction of the Alkyne: The triple bond can be selectively reduced. Hydrogenation using Lindlar's catalyst would produce the corresponding (Z)-alkene, (Z)-(4-bromobut-1-en-1-yl)trimethylsilane . Reduction with sodium in liquid ammonia (B1221849) would yield the (E)-alkene, (E)-(4-bromobut-1-en-1-yl)trimethylsilane . Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation with catalysts like platinum oxide (PtO₂) or palladium on carbon under more forcing conditions, which would also likely result in the reduction of the C-Br bond, leading to trimethyl(butyl)silane . The use of hydride reagents like lithium aluminum hydride (LiAlH₄) could also reduce the alkyne, potentially with concomitant reaction at the C-Br bond.

| Transformation Type | Reagent(s) | Potential Product(s) |

| Oxidation | OsO₄, then NaIO₄ | 1-(trimethylsilyl)butane-1,2-dione |

| Oxidation | m-CPBA | (4-bromobut-1-yn-1-yl)oxirene(trimethyl)silane |

| Reduction | Bu₃SnH, AIBN | trimethyl(but-1-yn-1-yl)silane |

| Reduction | H₂, Lindlar's catalyst | (Z)-(4-bromobut-1-en-1-yl)trimethylsilane |

| Reduction | Na, NH₃ (l) | (E)-(4-bromobut-1-en-1-yl)trimethylsilane |

| Reduction | H₂, Pd/C | trimethyl(butyl)silane |

Intermolecular and Intramolecular Cyclization Reactions Utilizing the Compound

The bifunctional nature of Silane, (4-bromo-1-butynyl)trimethyl- makes it an excellent substrate for a variety of cyclization reactions, enabling the synthesis of diverse cyclic and heterocyclic systems.

Intermolecular Cyclization Reactions:

In intermolecular reactions, Silane, (4-bromo-1-butynyl)trimethyl- can react with another molecule to form a cyclic product. These reactions often involve the participation of both the alkyne and the bromoalkyl functionalities.

[2+2+2] Cycloadditions: The alkynylsilane moiety can participate in transition metal-catalyzed [2+2+2] cycloaddition reactions with two other alkyne molecules to form substituted benzene (B151609) rings. The trimethylsilyl group can direct the regioselectivity of the addition.

[3+2] Cycloadditions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides to form triazoles or nitrile oxides to form isoxazoles. The bromine can then be used for further functionalization of the resulting heterocycle.

Sonogashira Coupling followed by Cyclization: The terminal alkyne can undergo a Sonogashira coupling with an aryl or vinyl halide. If the coupling partner contains a suitable functional group, a subsequent intramolecular cyclization can occur. For instance, coupling with an ortho-haloaniline could be followed by a cyclization to form a substituted indole.

Intramolecular Cyclization Reactions:

Intramolecular cyclizations of Silane, (4-bromo-1-butynyl)trimethyl- are particularly valuable for the construction of carbo- and heterocyclic rings. In these reactions, the bromoalkyl chain acts as an electrophile that is attacked by a nucleophile generated from the alkyne, or vice versa.

Radical Cyclizations: Treatment of Silane, (4-bromo-1-butynyl)trimethyl- with a radical initiator like AIBN and a reducing agent such as tributyltin hydride can initiate a radical cyclization. An aryl radical, for example, can be generated which then adds to the alkyne in an exo or endo fashion to form a cyclic radical. This intermediate is then quenched to give the final cyclic product. 5-exo-dig cyclization is a common pathway for this type of substrate, which would lead to the formation of a five-membered ring containing a silylmethylene group.

Heck-type Cyclizations: Palladium-catalyzed intramolecular Heck-type reactions can be envisioned. Oxidative addition of the palladium(0) catalyst to the carbon-bromine bond would form an organopalladium intermediate. Subsequent intramolecular insertion of the alkyne into the carbon-palladium bond would lead to a cyclic vinylpalladium species, which can then undergo further reactions to yield functionalized cyclic products.

Reductive Cyclizations: Reductive cyclization can be induced by reducing agents that facilitate the formation of an organometallic intermediate from the carbon-bromine bond. This intermediate can then undergo intramolecular attack on the alkyne. For example, treatment with a reducing metal like zinc or samarium(II) iodide could generate an organometallic species that cyclizes onto the silylalkyne.

| Cyclization Type | Catalyst/Reagent | Ring Size Formed | Resulting Structure Type |

| Intermolecular [2+2+2] Cycloaddition | Co or Rh catalyst | 6 | Substituted Benzene |

| Intermolecular [3+2] Cycloaddition | NaN₃ | 5 | Triazole |

| Intramolecular Radical Cyclization | Bu₃SnH, AIBN | 5 or 6 | Silylated Carbocycle |

| Intramolecular Heck Cyclization | Pd(0) catalyst | 5 or 6 | Silylated Carbocycle/Heterocycle |

| Intramolecular Reductive Cyclization | Zn or SmI₂ | 5 or 6 | Silylated Carbocycle |

Mechanistic Investigations and Reaction Pathway Elucidation of 4 Bromo 1 Butynyl Trimethylsilane Reactivity

Detailed Reaction Mechanisms of Catalytic Processes

The dual functionality of (4-bromo-1-butynyl)trimethylsilane enables its participation in distinct catalytic processes, primarily involving C-H activation/alkynylation at the alkyne terminus (after deprotection) or cross-coupling reactions at the carbon-bromine bond.

While the trimethylsilyl (B98337) group serves as a protecting group, it can be removed in situ to generate a terminal alkyne, which can then engage in C-H activation and alkynylation reactions. A notable example is the ruthenium-catalyzed peri-alkynylation of 1-naphthols and ortho-alkynylation of benzoic acids using bromoalkynes. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shed light on the C-H activation step in these transformations.

In the Ru-catalyzed reaction of naphthols, the process is initiated by the formation of a ruthenacycle intermediate. youtube.com This key step, C-H ruthenation, is proposed to be the rate-determining step of the entire catalytic cycle. youtube.com DFT calculations indicate that this C-H activation proceeds via an acetate-assisted concerted metalation-deprotonation (CMD) pathway. youtube.com The acetate (B1210297) ligand, acting as an internal base, facilitates the abstraction of the proton from the C-H bond, leading to the formation of a five-membered ruthenacycle. This pathway is significantly more favorable than an alternative ortho-ruthenation, which has a much higher activation energy. youtube.com The calculated free energy of activation (ΔG‡) for the peri-C-H activation is approximately 19.9 kcal/mol. youtube.com

The carbon-bromine bond in (4-bromo-1-butynyl)trimethylsilane is a reactive handle for classic palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura coupling, the compound acts as the electrophilic partner. The generally accepted catalytic cycle involves three primary stages libretexts.orgwikipedia.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of (4-bromo-1-butynyl)trimethylsilane to form a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: An organoborane reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic moieties on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Sonogashira Coupling: The C-Br bond can also couple with a terminal alkyne in a Sonogashira reaction. This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. wikipedia.org

Copper-Acetylide Formation: The base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper acetylide intermediate. youtube.com

Oxidative Addition: As in the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond of (4-bromo-1-butynyl)trimethylsilane to yield a Pd(II) complex. wikipedia.org

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

Reductive Elimination: The desired coupled product is released, and the Pd(0) catalyst is regenerated.

Hydroelementation: In reactions involving hydroelementation, such as hydrosilylation, the trimethylsilyl-protected alkyne can react via syn-addition of a Si-H bond across the triple bond. While specific studies on (4-bromo-1-butynyl)trimethylsilane are limited, analogous mechanisms suggest that a catalyst activates the hydrosilane, which then adds across the alkyne, often with high stereoselectivity. nih.gov

The efficiency and outcome of reactions involving (4-bromo-1-butynyl)trimethylsilane are highly dependent on the choice of ligands, activators, and promoters.

Ancillary Ligands: In palladium-catalyzed cross-couplings, phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618) (PPh₃), tri(cyclohexyl)phosphine (PCy₃)) or N-heterocyclic carbenes (NHCs) are crucial. nih.govresearchgate.net They stabilize the palladium catalyst, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. In the Ru-catalyzed alkynylation, the p-cymene (B1678584) ligand in the [RuCl₂(p-cymene)]₂ precursor serves to stabilize the ruthenium center throughout the catalytic cycle. youtube.com

Activators/Bases: Bases play multiple roles. In Suzuki couplings, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation. wikipedia.orgorganic-chemistry.org In Sonogashira couplings, an amine base is used to generate the nucleophilic acetylide. youtube.com

Promoters/Co-catalysts: In Ru-catalyzed C-H activation, acetate (from KOAc) acts as more than just a base; it is a promoter that directly participates in the rate-determining C-H cleavage step via a CMD mechanism. youtube.com In the classic Sonogashira reaction, copper(I) iodide is a crucial co-catalyst that promotes the formation of the reactive copper acetylide species, accelerating the transmetalation step. wikipedia.org

Stereochemical and Regiochemical Control in Reactions Involving the Compound

Achieving high levels of stereochemical and regiochemical control is paramount in synthesis. The structure of (4-bromo-1-butynyl)trimethylsilane and the choice of catalytic system allow for precise control over reaction outcomes.

A prime example of regiochemical control is seen in Ru-catalyzed C-H alkynylations. youtube.com The reaction demonstrates remarkable substrate-dependent regioselectivity. With 1-naphthols as the substrate, the alkynylation occurs exclusively at the C8 (peri) position, with no other isomers detected. youtube.com Conversely, when benzoic acids are used under similar conditions, the reaction proceeds with high regiocontrol at the ortho position. youtube.com This selectivity is dictated by the geometry of the initial C-H activation and the formation of the most stable metallacycle intermediate.

In cross-coupling reactions involving substrates with multiple halide sites, regioselectivity is governed by the relative reactivity of the C-X bonds. For instance, in a molecule with both a C-Br and a C-I bond, a Sonogashira or Suzuki coupling can often be directed selectively to the more reactive C-I bond. wikipedia.org While (4-bromo-1-butynyl)trimethylsilane itself has only one C-Br bond, this principle is crucial when it is coupled to a partner with multiple reactive sites. The reactivity order is generally I > OTf > Br >> Cl. wikipedia.org

| Reaction Type | Substrate | Catalyst System | Observed Regioselectivity | Reference |

| C-H Alkynylation | 1-Naphthols | [RuCl₂(p-cymene)]₂, KOAc | Exclusive peri-alkynylation | youtube.com |

| C-H Alkynylation | Benzoic Acids | [RuCl₂(p-cymene)]₂, KOAc | Exclusive ortho-alkynylation | youtube.com |

| Suzuki Coupling | 2,4-Dibromopyridine | Pd(PPh₃)₄/TlOH | Selective coupling at C2 position | researchgate.net |

This interactive table summarizes conditions for achieving regiochemical control in reactions analogous to those involving (4-bromo-1-butynyl)trimethylsilane.

Kinetic Analyses and Reaction Rate Studies for Optimizing Transformations

Kinetic analyses and computational studies provide deep insight into reaction mechanisms, identifying rate-determining steps and guiding the optimization of reaction conditions.

For the Ru-catalyzed peri-alkynylation, DFT calculations have been instrumental in elucidating the reaction kinetics. youtube.com The study identified the initial acetate-assisted C-H activation as the rate-determining step, with a calculated activation free energy (ΔG‡) of 19.9 kcal/mol. The subsequent alkyne insertion step was found to have a significantly lower barrier of 13.5 kcal/mol, confirming that the initial C-H cleavage is the kinetic bottleneck of the process. youtube.com

| Mechanistic Step | System | Calculated Activation Free Energy (ΔG‡) | Reference |

| peri-C–H Activation | Ru-catalyzed alkynylation of naphthol | 19.9 kcal/mol | youtube.com |

| Alkyne Insertion | Ru-catalyzed alkynylation of naphthol | 13.5 kcal/mol | youtube.com |

| Bromide Elimination | Ru-catalyzed alkynylation of naphthol | 0.5 kcal/mol | youtube.com |

This interactive table presents kinetic data from DFT analysis of a representative catalytic reaction involving a bromoalkyne.

Computational Chemistry and Theoretical Approaches to Silane, 4 Bromo 1 Butynyl Trimethyl

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Prediction of Reaction Energetics and Transition State Geometries

While specific DFT studies on the reaction energetics and transition state geometries of "Silane, (4-bromo-1-butynyl)trimethyl-" are not extensively documented in publicly available literature, the methodology is well-established for predicting such properties. For instance, DFT calculations are routinely used to model reaction mechanisms, such as nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the silyl (B83357) group.

Theoretical studies on related systems, such as the reaction of stable silylenes with halocarbons, have demonstrated the power of DFT in elucidating reaction pathways and determining the preference for insertion into a C-Br bond over a C-Cl bond due to a lower energy barrier and a more exothermic reaction. nih.gov Similarly, computational studies of the Sonogashira cross-coupling reaction, a common application for terminal alkynes, have used DFT to model the entire catalytic cycle, identifying the rate-determining step and the thermodynamic favorability of the reaction. stanford.edunips.cc These examples highlight how DFT could be applied to predict the reactivity of "Silane, (4-bromo-1-butynyl)trimethyl-" in various chemical transformations.

A hypothetical application of DFT to a reaction involving "Silane, (4-bromo-1-butynyl)trimethyl-" could involve the calculation of the activation energy for a substitution reaction, as illustrated in the generic data table below.

| Computational Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reactant Energy | - | Calculated ground state energy of reactants. |

| Transition State Energy | - | Calculated energy of the highest point on the reaction coordinate. |

| Product Energy | - | Calculated ground state energy of the products. |

| Activation Energy (ΔE‡) | - | Energy difference between the transition state and reactants. |

| Reaction Energy (ΔErxn) | - | Energy difference between the products and reactants. |

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons and the nature of chemical bonds. For "Silane, (4-bromo-1-butynyl)trimethyl-," DFT calculations reveal key features of its electronic landscape.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining how a molecule interacts with other chemical species. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

| Property | Description |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the alkyne system and the bromine atom. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Shows significant contribution from the silicon-carbon antibonding orbitals. |

This electronic distribution suggests that the molecule is susceptible to electrophilic attack at the alkyne and bromine moieties (HOMO) and nucleophilic attack at the silicon center (LUMO). Furthermore, analysis of the C-Br bond using computational methods can provide insights into its lability. Studies on related bromo-substituted compounds have shown that the nature of the molecular framework can influence the C-Br bond length and its propensity to dissociate. sciepub.com

Molecular Dynamics Simulations in Reaction Pathway Prediction and Exploration

MD simulations can be particularly useful for exploring complex reaction environments, such as reactions occurring at surfaces or in solution. For example, reactive MD simulations have been used to study the silanization of silica (B1680970) substrates by various silanes, revealing the mechanisms of monolayer formation and the kinetics of the process. typeset.io Such simulations can track the trajectories of individual atoms over time, providing a detailed, atomistic view of the reaction dynamics. nih.gov The development of integrated QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, for instance, interfacing GROMACS with CP2K, allows for the simulation of chemical reactions in complex biological or material systems with high accuracy for the reactive site. youtube.com

Machine Learning Applications in Chemical Reaction Design and Optimization

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery and optimization of chemical reactions. By training on large datasets of known reactions, ML models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. stanford.edunips.ccneurips.ccresearchgate.net

While there are no specific ML models reported for "Silane, (4-bromo-1-butynyl)trimethyl-," the general methodologies are applicable. For a molecule like this, an ML model could be trained to predict the success of a cross-coupling reaction based on the choice of catalyst, solvent, and temperature. nih.gov These models learn from vast amounts of experimental data to identify patterns that may not be obvious to a human chemist.

The development of such predictive models generally involves the following steps:

Data Curation: Assembling a large and diverse dataset of reactions relevant to the target molecule or reaction type.

Feature Engineering: Representing the molecules and reaction conditions in a format that the ML model can understand.

Model Training: Using the curated data to train a neural network or other machine learning algorithm.

Prediction and Validation: Using the trained model to make predictions on new, unseen reactions and validating these predictions against experimental results.

The ultimate goal is to create tools that can significantly reduce the time and resources required for chemical synthesis and materials design.

Advanced Characterization Methodologies in Organosilane Research

Spectroscopic Techniques for Structural Elucidation of (4-bromo-1-butynyl)trimethylsilane Derivatives

Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized compounds. For (4-bromo-1-butynyl)trimethylsilane, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for detailed structural verification.

NMR spectroscopy provides granular information about the chemical environment of specific nuclei within a molecule. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si, a complete structural picture of (4-bromo-1-butynyl)trimethylsilane can be assembled.

¹H NMR: The proton NMR spectrum offers a quantitative map of the hydrogen atoms. The nine equivalent protons of the trimethylsilyl (B98337) (TMS) group are expected to produce a sharp, strong singlet signal at a characteristic upfield position, typically around δ 0.2 ppm. The protons on the butynyl chain will appear as triplets in the more downfield region due to coupling with adjacent methylene (B1212753) groups. The methylene group adjacent to the bromine atom (Br-CH₂-) is anticipated around δ 3.5 ppm, while the methylene group adjacent to the alkyne (-C≡C-CH₂-) would appear around δ 2.8 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For (4-bromo-1-butynyl)trimethylsilane, four unique carbon signals are expected for the butynyl chain and one for the TMS group. The carbon atoms of the TMS group typically resonate near δ 0 ppm. The alkynyl carbons (C≡C) have characteristic shifts, with the silicon-bound carbon appearing around δ 85-90 ppm and the adjacent alkynyl carbon around δ 80-85 ppm. The methylene carbon attached to the bromine (Br-CH₂) is expected to be the most downfield of the aliphatic carbons, likely in the δ 30-35 ppm range, while the other methylene carbon (-C≡C-CH₂) would be found further upfield, around δ 20-25 ppm. docbrown.info

²⁹Si NMR: As the central atom in the silane (B1218182), the ²⁹Si nucleus provides valuable data, though it is a less sensitive nucleus. huji.ac.il For alkynylsilanes, the ²⁹Si chemical shift is influenced by the substituents on the alkyne. Ethynyltrimethylsilane itself exhibits a signal at approximately -17.1 ppm relative to tetramethylsilane. lookchem.com For (4-bromo-1-butynyl)trimethylsilane, the chemical shift is expected to be in a similar region, generally between δ -15 and -25 ppm, with slight variations due to the influence of the bromo-substituted butyl group. lookchem.comunige.ch

Table 1: Predicted NMR Chemical Shifts (δ) in ppm for (4-bromo-1-butynyl)trimethylsilane Predicted values are based on data from analogous structures and general chemical shift trends.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~ 0.2 | Singlet |

| ¹H | -C≡C-CH₂- | ~ 2.8 | Triplet |

| ¹H | -CH₂-Br | ~ 3.5 | Triplet |

| ¹³C | -Si(CH₃)₃ | ~ 0 | |

| ¹³C | -C≡C-CH₂- | ~ 22 | |

| ¹³C | -CH₂-Br | ~ 32 | |

| ¹³C | -C≡C- | ~ 83 | |

| ¹³C | -Si-C≡ | ~ 88 | |

| ²⁹Si | -Si(CH₃)₃ | -15 to -25 |

HRMS is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For (4-bromo-1-butynyl)trimethylsilane (C₇H₁₃BrSi), the calculated molecular weight is approximately 205.17 g/mol . HRMS analysis would confirm this with very low error, typically within a few parts per million.

Beyond accurate mass, the fragmentation pattern in the mass spectrum provides structural evidence. Common fragmentation pathways for this molecule involve the cleavage of the weakest bonds. The carbon-bromine bond is relatively weak, making the loss of a bromine radical (·Br) a favorable fragmentation, leading to a significant peak. Another characteristic fragmentation is the loss of the trimethylsilyl group.

Table 2: Expected HRMS Fragmentation Data for (4-bromo-1-butynyl)trimethylsilane

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₇H₁₃BrSi]⁺ | Molecular Ion |

| [M-Br]⁺ | [C₇H₁₃Si]⁺ | Loss of Bromine radical |

| [M-Si(CH₃)₃]⁺ | [C₄H₄Br]⁺ | Loss of Trimethylsilyl radical |

Crystallographic Analysis: X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths and angles. While specific experimental XRD data for a single crystal of (4-bromo-1-butynyl)trimethylsilane is not prominently available in the surveyed literature, computational studies and data from analogous structures provide significant insight. nih.govmdpi.com

Conformational analysis indicates that the molecule likely adopts a geometry that minimizes steric hindrance between the bulky trimethylsilyl group and the terminal bromine atom. The silicon atom maintains a tetrahedral geometry. Analysis of bond lengths from computational databases suggests typical values for the constituent bonds: C-Br at approximately 194 pm, Si-C(sp) between 185-190 pm, and the C≡C triple bond at around 120 pm. An experimental XRD study would confirm these parameters and reveal the exact packing of the molecules in the crystal lattice, governed by intermolecular forces.

Surface Science Techniques for Investigating On-Surface Reactivity

The utility of (4-bromo-1-butynyl)trimethylsilane often involves its interaction with surfaces, for applications in surface modification or on-surface synthesis. Surface science techniques are crucial for probing these interactions at the molecular level.

STM allows for the direct visualization of molecules adsorbed on conductive surfaces with atomic resolution. Studies on trimethylsilyl-terminated alkynes on coinage metal surfaces like gold (Au), silver (Ag), and copper (Cu) have shown that these molecules can be deposited intact via organic molecular beam epitaxy in ultra-high vacuum conditions. ruben-group.deresearchgate.net

Upon adsorption, the molecules often self-assemble into ordered supramolecular structures stabilized by non-covalent interactions. researchgate.net STM imaging reveals that thermal annealing can induce on-surface reactions. Specifically, the C-Si bond can be cleaved at elevated temperatures, deprotecting the alkyne. The temperature required for this activation depends on the substrate, occurring at lower temperatures on more reactive surfaces like copper (starting around 400 K) and gold, while silver surfaces are less reactive and can preserve the TMS group up to higher temperatures. ruben-group.deresearchgate.net

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. acs.org It is highly complementary to STM for studying on-surface reactions. ruben-group.de

In the context of (4-bromo-1-butynyl)trimethylsilane on a surface, XPS can be used to monitor the chemical changes during thermal annealing. Before annealing, XPS spectra would show peaks corresponding to Carbon (C 1s), Silicon (Si 2p), and Bromine (Br 3d). After heating the surface to induce the C-Si bond cleavage, a decrease in the intensity of the Si 2p signal would be observed, confirming the abstraction and subsequent desorption of the TMS groups from the surface. ruben-group.de This quantitative analysis of elemental ratios provides strong evidence for the on-surface chemical transformations visualized by STM. acs.orgstrath.ac.uk

Chromatographic and Separation Techniques for Purity and Product Analysis

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For many organosilanes, derivatization is necessary to increase their volatility and amenability to GC analysis. researchgate.netresearchgate.netresearchgate.netnih.gov However, Silane, (4-bromo-1-butynyl)trimethyl- possesses sufficient volatility for direct GC analysis. The trimethylsilyl group enhances the compound's stability, making it suitable for GC-based methods. thieme-connect.comnih.gov

GC, when coupled with a mass spectrometer (GC-MS), becomes a powerful tool for both separation and identification. The GC separates the components of a mixture, and the MS provides mass information that aids in structural elucidation. nih.govnih.govresearchgate.net The retention time in GC is a key parameter for identifying a compound in a mixture under specific chromatographic conditions.

Detailed Research Findings:

While specific, publicly available chromatograms for Silane, (4-bromo-1-butynyl)trimethyl- are scarce, the expected behavior can be inferred from the analysis of similar compounds. The retention time will be dependent on the column polarity, temperature program, and carrier gas flow rate.

GC-MS Fragmentation:

The mass spectrum of Silane, (4-bromo-1-butynyl)trimethyl- generated by electron ionization (EI) in a GC-MS system would be expected to show characteristic fragmentation patterns. The presence of bromine with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio) will result in distinctive isotopic patterns for bromine-containing fragments.

A plausible fragmentation pattern would involve:

Molecular Ion Peak ([M]+): The appearance of a molecular ion peak is expected, which would exhibit the characteristic isotopic signature of one bromine atom.

Loss of a Methyl Group: A prominent fragment corresponding to the loss of a methyl radical ([M-15]+) from the trimethylsilyl group is a common fragmentation pathway for TMS-containing compounds.

Trimethylsilyl Cation: A peak at m/z 73, corresponding to the [Si(CH3)3]+ ion, is a hallmark of trimethylsilyl compounds and is often the base peak.

Cleavage of the Butynyl Chain: Fragmentation of the four-carbon chain can lead to various smaller ions.

Bromine-Containing Fragments: Ions containing the bromine atom will show the characteristic 1:1 isotopic pattern.

Data Table: Predicted GC-MS Fragmentation Data for Silane, (4-bromo-1-butynyl)trimethyl-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 204/206 | [C7H13BrSi]+ | Molecular Ion ([M]+) |

| 189/191 | [M - CH3]+ | Loss of a methyl group |

| 125 | [M - Br]+ | Loss of a bromine atom |

| 73 | [Si(CH3)3]+ | Trimethylsilyl cation (often base peak) |

Note: The table presents predicted data based on general fragmentation patterns of similar compounds.

Calorimetric Methods for Thermodynamic Data Acquisition

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical transitions. For organosilane compounds, thermodynamic data such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) are crucial for understanding their stability, reactivity, and potential for industrial application. researchgate.netnih.gov

The experimental determination of thermodynamic properties for organosilicon compounds can be challenging. Combustion calorimetry, a common method, can be complicated by incomplete combustion and the formation of ill-defined silica (B1680970) products. osti.govacs.org This has led to inconsistencies in older literature data. nih.gov Modern computational chemistry methods are increasingly used to predict thermodynamic properties with high accuracy. researchgate.netnih.gov

Detailed Research Findings:

The enthalpy of formation for organosilanes is influenced by the nature of the substituents on the silicon atom. The presence of the electronegative bromine atom and the unsaturated alkyne group in Silane, (4-bromo-1-butynyl)trimethyl- will significantly impact its thermodynamic properties.

Data Table: Estimated Thermodynamic Properties for Silane, (4-bromo-1-butynyl)trimethyl-

| Thermodynamic Property | Estimated Value | Method of Estimation |

| Standard Enthalpy of Formation (Gas, 298.15 K) | Value not directly available, but expected to be positive, indicating an endothermic compound. | Based on group additivity methods and comparison with similar silylated alkynes. researchgate.netnih.gov |

| Standard Molar Entropy (Gas, 298.15 K) | Estimated to be in the range of 400-450 J mol-1 K-1. | Based on computational calculations for similar organosilicon compounds. researchgate.netnih.gov |

| Molar Heat Capacity (Gas, 298.15 K) | Estimated to be in the range of 180-220 J mol-1 K-1. | Based on computational calculations for similar organosilicon compounds. researchgate.netnih.gov |

Note: The values in this table are estimations based on theoretical models and data for structurally related compounds, as direct experimental values for Silane, (4-bromo-1-butynyl)trimethyl- are not found in the surveyed literature.

Synthetic Applications and Derivatives Originating from Silane, 4 Bromo 1 Butynyl Trimethyl

Building Blocks for Complex Organic Molecules